molecular formula C16H18FNO4S B2962228 N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide CAS No. 667911-87-7

N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide

Cat. No.: B2962228
CAS No.: 667911-87-7
M. Wt: 339.38
InChI Key: ZNLLOQNFENSFBW-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenethyl)-2-fluorobenzenesulfonamide is a synthetic sulfonamide derivative characterized by a 3,4-dimethoxyphenethylamine moiety linked to a 2-fluorobenzenesulfonyl group.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4S/c1-21-14-8-7-12(11-15(14)22-2)9-10-18-23(19,20)16-6-4-3-5-13(16)17/h3-8,11,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLLOQNFENSFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 2-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial and antifungal properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences among related compounds:

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound 3,4-Dimethoxyphenethyl sulfonamide 2-Fluoro benzenesulfonyl Not provided Not provided
N-(3,4-Dimethoxyphenethyl)benzamide (23) 3,4-Dimethoxyphenethyl amide Benzoyl C₁₇H₁₉NO₃ 285.34
N-(3,4-Dimethoxyphenethyl)-2-phenylacetamide (25) 3,4-Dimethoxyphenethyl amide Phenylacetyl C₁₈H₂₁NO₃ 299.37
N-(2-Chlorobenzyl)-2-fluorobenzenesulfonamide Benzyl sulfonamide 2-Chloro, 2-fluoro C₁₃H₁₁ClFNO₂S 299.75
Compound 7f Pyranopyridinylmethyl sulfonamide 3,4-Dimethoxybenzenesulfonyl, dimethylpyrano C₂₂H₂₉N₂O₄S 417.55

Key Observations :

  • Methoxy vs. Hydroxy Groups : Compounds like 31–33 in replace methoxy with dihydroxy groups, increasing polarity and reducing lipophilicity . This substitution impacts solubility and metabolic stability.
  • Sulfonamide vs.
  • Fluorine Position : The 2-fluoro substitution in the target compound and ’s analog may enhance electronic effects (e.g., resonance stabilization) compared to 3-fluoro derivatives in .

Insights :

  • The target compound’s synthesis likely involves sulfonylation of 3,4-dimethoxyphenethylamine with 2-fluorobenzenesulfonyl chloride, analogous to ’s amide formations .
  • Lower yields (e.g., 29% for 7f) suggest challenges in steric hindrance or purification for bulkier sulfonamides .

Physicochemical Properties

Spectral and physical data highlight critical differences:

Compound Melting Point (°C) IR (cm⁻¹) ¹H NMR (δ, ppm)
Compound 23 Not specified 1650 (C=O) 7.4–6.8 (aromatic), 3.8 (OCH₃)
Compound 25 Not specified 1645 (C=O) 7.3–6.7 (aromatic), 3.7 (OCH₃)
N-(2-Chlorobenzyl)-2-fluorobenzenesulfonamide Not specified 1350–1150 (S=O) 7.8–7.2 (aromatic), 4.5 (CH₂)

Analysis :

  • The target compound’s ¹H NMR would likely show aromatic protons near δ 7.5–6.8 (fluorobenzene and dimethoxyphenethyl) and methoxy signals at δ ~3.8, similar to ’s analogs .
  • IR spectra would feature S=O stretches (~1350–1150 cm⁻¹) and absence of C=O peaks, distinguishing sulfonamides from amides .

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structural combination that may enhance its efficacy as an enzyme inhibitor and therapeutic agent. This article explores the biological activity of this compound, including its mechanisms of action, relevant research findings, and potential applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C16H20FNO4S
  • Molecular Weight : 345.40 g/mol
  • CAS Number : 667911-87-7

The presence of the 3,4-dimethoxyphenethyl group attached to a 2-fluorobenzenesulfonamide moiety contributes to its distinctive chemical properties, which are essential for its biological activity.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The compound is believed to interact with specific enzymes by binding to their active or allosteric sites. This interaction can inhibit enzyme activity, leading to various biological effects.

Enzyme Inhibition

The compound has been studied for its potential to inhibit enzymes involved in critical biological pathways. For example:

  • Target Enzymes : The compound may inhibit enzymes such as carbonic anhydrase and certain kinases, which play roles in metabolic processes and signaling pathways.
  • Inhibition Mechanism : By binding to the active site of these enzymes, the compound prevents substrate access, thereby reducing enzyme activity and altering downstream effects.

Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against various strains of bacteria. It has been tested against both Gram-positive and Gram-negative bacteria.
  • Antifungal Properties : The compound also shows promise as an antifungal agent, with studies demonstrating its effectiveness against common fungal pathogens.
  • Neuroprotective Effects : Research has suggested potential neuroprotective effects due to its ability to modulate neurotransmitter systems. This may have implications for treating neurodegenerative diseases.
  • Case Studies :
    • A study highlighted the efficacy of this compound in reducing beta-amyloid aggregation in vitro, suggesting potential applications in Alzheimer's disease treatment .
    • Another investigation focused on its role as a positive allosteric modulator of NMDA receptors, which are crucial for synaptic plasticity and memory function .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
3,4-DimethoxyphenethylamineLacks sulfonamide groupLimited antibacterial activity
2-FluorobenzenesulfonamideSimpler structure without dimethoxyModerate enzyme inhibition
This compoundUnique combination enhances potencyBroad spectrum antibacterial/fungal

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